molecular formula C6H5N3O B1527117 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1330756-29-0

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B1527117
CAS No.: 1330756-29-0
M. Wt: 135.12 g/mol
InChI Key: AFEBWVKEOTYSTN-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can be synthesized through a multi-step process. One common method involves the Biginelli condensation reaction, which includes the use of thiophene-2-carbaldehyde, cyano ethylacetate, and thiourea. The intermediate product is then methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF). The final compound is obtained by refluxing the intermediate with hydrazine hydrate in ethanol .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Ethylthio-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
  • 2-Hydrazineyl-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
  • N’-[5-Cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl]substituted benzohydrazide

Comparison: 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

1-methyl-6-oxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-9-4-8-3-5(2-7)6(9)10/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEBWVKEOTYSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities were investigated for these 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives, and were any particularly promising compounds identified?

A1: The research focused on evaluating the synthesized compounds for antimicrobial, antioxidant, anticancer, and antidiabetic activities. Several derivatives showed promising results:

    Q2: Did the researchers observe any structure-activity relationships within this series of this compound analogs?

    A2: Yes, the presence of electron-releasing groups in the synthesized compounds appeared to enhance their antibacterial and antioxidant effects, particularly against B. subtilis. Conversely, electron-withdrawing groups seemed to improve anticancer and antidiabetic properties []. This suggests that modifications to the substituents on the core this compound structure can significantly influence the biological activity and potential therapeutic applications of these compounds.

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